4,4'-Thiobis(6-tert-butyl-m-cresol)

Description

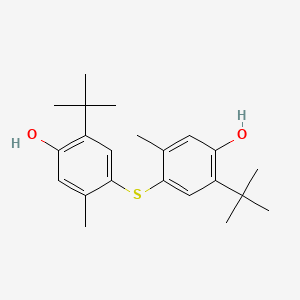

Structure

3D Structure

Propriétés

IUPAC Name |

2-tert-butyl-4-(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl-5-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O2S/c1-13-9-17(23)15(21(3,4)5)11-19(13)25-20-12-16(22(6,7)8)18(24)10-14(20)2/h9-12,23-24H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXIQYSLFEXIOAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1SC2=CC(=C(C=C2C)O)C(C)(C)C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O2S | |

| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21102 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57062-46-1 | |

| Record name | Phenol, 4,4′-thiobis[2-(1,1-dimethylethyl)-5-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57062-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4021341 | |

| Record name | 4,4'-Thiobis(6-tert-butyl-m-cresol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4,4'-thiobis(6-tert-butyl-m-cresol) appears as white or light gray to tan powder. (NTP, 1992), Dry Powder; Pellets or Large Crystals, Light-gray to tan powder with a slightly aromatic odor; [NIOSH], Light-gray to tan powder with a slightly aromatic odor. | |

| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21102 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 4,4'-thiobis[2-(1,1-dimethylethyl)-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Santonox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/653 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/769 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4,4'-Thiobis(6-tert-butyl-m-cresol) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0609.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

420 °F (NTP, 1992), 420 °F | |

| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21102 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Santonox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/653 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/769 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4,4'-Thiobis(6-tert-butyl-m-cresol) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0609.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992), VERY SOL IN METHANOL (79%); SOL IN ACETONE (20%); SLIGHTLY SOL IN BENZENE (5%); VERY SLIGHTLY SOL IN WATER (0.08%), 0.08% | |

| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21102 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SANTONOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5304 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4,4'-Thiobis(6-tert-butyl-m-cresol) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0609.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.1 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.10 | |

| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21102 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/769 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4,4'-Thiobis(6-tert-butyl-m-cresol) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0609.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

6.3e-07 mmHg at 158 °F (NTP, 1992), 0.0000006 mmHg | |

| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21102 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/769 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4,4'-Thiobis(6-tert-butyl-m-cresol) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0609.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

LIGHT GREY POWDER, FINE WHITE CRYSTALS, Light gray to tan powder. | |

CAS No. |

96-69-5, 57062-46-1 | |

| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21102 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4′-Thiobis(3-methyl-6-tert-butylphenol) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Santonox | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4,4'-thiobis(2-(1,1-dimethylethyl)-5-methyl-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057062461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Santox | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-thiobis[2-(1,1-dimethylethyl)-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Thiobis(6-tert-butyl-m-cresol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6'-di-tert-butyl-4,4'-thiodi-m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-THIOBIS(2-TERT-BUTYL-5-METHYLPHENOL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CA5G9822V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SANTONOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5304 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/769 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | m-Cresol, 4,4'-thiobis(6-tert-butyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/GP3010B0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

302 °F (NTP, 1992), 150 °C, SANTONOX R MELTING POINT: 161 °C, 302 °F | |

| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21102 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SANTONOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5304 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/769 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4,4'-Thiobis(6-tert-butyl-m-cresol) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0609.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Authored by Gemini, Senior Application Scientist

An In-Depth Technical Guide to 4,4'-Thiobis(6-tert-butyl-m-cresol)

Abstract

This technical guide provides a comprehensive overview of 4,4'-Thiobis(6-tert-butyl-m-cresol), a high-performance phenolic antioxidant. It delves into its chemical and physical properties, synthesis methodologies, and its primary applications in the stabilization of polymers such as polyethylene, polypropylene, and various synthetic rubbers.[1][2][3] The guide elucidates the mechanistic pathways through which this compound exerts its antioxidant effects, focusing on its role as a radical scavenger.[1][2] Furthermore, it presents a detailed toxicological and safety profile, supported by data from regulatory bodies, to ensure safe handling and application. This document is intended for researchers, scientists, and professionals in the fields of polymer chemistry, materials science, and drug development who require a deep technical understanding of this important industrial chemical.

Introduction and Compound Profile

4,4'-Thiobis(6-tert-butyl-m-cresol), also known by trade names such as Santonox R and Antioxidant 300, is a non-staining, highly efficient phenolic antioxidant.[1][4] Its molecular structure, featuring two sterically hindered phenol units linked by a sulfur atom, is key to its efficacy in preventing the oxidative degradation of organic materials.[4] The bulky tert-butyl groups adjacent to the hydroxyl groups enhance its stability and solubility in organic matrices, while the thioether linkage provides synergistic antioxidant activity.[4] This compound is particularly valued in applications where color retention and long-term stability are critical, such as in light-colored rubber products, plastics for food packaging, and adhesives.[1][2][3][5]

Chemical Structure

Caption: Chemical structure of 4,4'-Thiobis(6-tert-butyl-m-cresol).

Physicochemical Properties

The physical and chemical characteristics of 4,4'-Thiobis(6-tert-butyl-m-cresol) are summarized in the table below. These properties are critical for determining its suitability for various industrial processes and applications.

| Property | Value | Source(s) |

| CAS Number | 96-69-5 | [6][7] |

| Molecular Formula | C₂₂H₃₀O₂S | [1][6][7] |

| Molecular Weight | 358.54 g/mol | [1][7] |

| Appearance | White to light-gray or tan powder | [1][6][8] |

| Odor | Slightly aromatic | [6][8] |

| Melting Point | 160-165 °C (320-329 °F) | [5][9] |

| Flash Point | 215 °C (419 °F) | |

| Autoignition Temperature | 402 °C | |

| Solubility | Insoluble in water; soluble in organic solvents like benzene, ethanol, and acetone. | [1][2][5] |

| Density | 1.10 g/cm³ | [6] |

| Vapor Pressure | 6.3 x 10⁻⁷ mmHg at 70 °C (158 °F) | [8] |

Synthesis and Manufacturing

The industrial synthesis of 4,4'-Thiobis(6-tert-butyl-m-cresol) typically involves the reaction of 6-tert-butyl-m-cresol with a sulfurizing agent.

Simplified Synthesis Pathway

Caption: Simplified reaction scheme for the synthesis of 4,4'-Thiobis(6-tert-butyl-m-cresol).

A common method involves the reaction of 2-tert-butyl-5-methylphenol with sulfur dichloride. More recent, environmentally friendly synthesis routes have been developed to avoid the use of hazardous reagents like chlorine and sulfur dichloride, which generate significant amounts of hydrogen chloride gas.[10] One such method involves a multi-step process using a silver salt, iodine, and thiourea.[10]

Exemplary Laboratory Synthesis Protocol

This protocol is based on a patented "greener" synthesis method.[10]

-

Step 1: Intermediate Formation

-

In a reaction vessel protected from light, combine 2-tert-butyl-5-methylphenol, a silver salt (e.g., silver trifluoroacetate), and iodine in a suitable organic solvent such as chloroform. The molar ratio should be approximately 1:1:1.[10]

-

Stir the mixture at room temperature for 10 minutes to 5 hours. The disappearance of the iodine color indicates the formation of the intermediate and silver iodide precipitate.[10]

-

-

Step 2: Filtration and Washing

-

Step 3: Thio-ether Bridge Formation

-

To the dried organic phase, add copper powder, thiourea, and a base.

-

Continue the reaction to form the final product, 4,4'-Thiobis(6-tert-butyl-m-cresol).[10]

-

-

Step 4: Purification

Mechanism of Action as a Phenolic Antioxidant

Phenolic antioxidants, including 4,4'-Thiobis(6-tert-butyl-m-cresol), function primarily by interrupting the free-radical chain reactions that lead to oxidative degradation. The primary mechanism is hydrogen atom transfer (HAT).[11][12]

-

Initiation: The degradation process begins when an initiating species (e.g., heat, UV light) abstracts a hydrogen atom from a polymer backbone (P-H), forming a polymer alkyl radical (P•).

-

Propagation: The polymer alkyl radical (P•) reacts rapidly with oxygen to form a polymer peroxy radical (POO•). This peroxy radical can then abstract a hydrogen from another polymer chain, propagating the degradation cycle.

-

Intervention by 4,4'-Thiobis(6-tert-butyl-m-cresol):

-

The phenolic antioxidant (ArOH) donates the hydrogen atom from its hydroxyl group to the peroxy radical (POO•).[13][14]

-

This neutralizes the reactive peroxy radical, forming a stable polymer hydroperoxide (POOH) and a resonance-stabilized phenoxy radical (ArO•).[13]

-

The steric hindrance provided by the tert-butyl groups on the phenoxy radical prevents it from initiating new radical chains, thus terminating the oxidative cycle.[15]

-

Caption: Mechanism of radical scavenging by hydrogen atom donation.

Industrial Applications

4,4'-Thiobis(6-tert-butyl-m-cresol) is a versatile antioxidant used in a wide range of materials.[15]

-

Plastics: It is widely used as a stabilizer in polyolefins like polyethylene (PE) and polypropylene (PP), as well as in ABS, polystyrene, and polyurethanes.[2][3] Its low volatility and high thermal stability make it suitable for high-temperature processing of these polymers.[1]

-

Rubber and Elastomers: It provides excellent protection against oxidation for light-colored and non-staining rubber compounds, including neoprene and other synthetic rubbers.[1][2][3] It exhibits a synergistic effect when used in combination with carbon black.[1]

-

Adhesives and Lubricants: This compound is used to stabilize adhesives and lubricants, preventing degradation and extending their service life.[16]

-

Food Contact Materials: Due to its low toxicity, it is approved in many countries for use in plastic products that come into contact with food, such as packaging films.[2][17][18]

Toxicology and Safety Profile

A thorough understanding of the toxicological and safety profile is essential for the responsible handling and application of any chemical substance.

Summary of Toxicological Data

| Endpoint | Value / Observation | Source(s) |

| Acute Oral Toxicity (LD50) | >5,010 mg/kg (rabbit, dermal) | [19] |

| Acute Oral Toxicity (LD50) | 2345 mg/kg (rat, oral) | |

| Skin Irritation | Causes skin irritation. May cause an allergic skin reaction (sensitization). | [20][21] |

| Eye Irritation | Causes serious eye irritation. | [21] |

| Mutagenicity | Not mutagenic in the Ames test. Induced an increase in sister chromatid exchanges in Chinese hamster ovary cells, but no chromosomal aberrations. | [2] |

| Carcinogenicity | Not classifiable as a human carcinogen (ACGIH Group A4). | [19][22] |

| Target Organs | May cause damage to the liver and kidneys through prolonged or repeated exposure. | [20][21] |

| Environmental Toxicity | Toxic to aquatic life with long-lasting effects. |

Safety and Handling

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[20][21] In dusty environments, respiratory protection may be necessary.

-

Handling: Avoid breathing dust.[21] Wash hands thoroughly after handling.[21] Contaminated work clothing should not be allowed out of the workplace.[21]

-

Storage: Store in a cool, dry place below 30°C, away from light and incompatible materials such as strong oxidizers.[9][23][24]

-

Spills: In case of a spill, remove ignition sources, dampen the solid material with 60-70% ethanol, and transfer to a suitable container for disposal.[24]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of 4,4'-Thiobis(6-tert-butyl-m-cresol) and for its quantification in various matrices.

Exemplary HPLC Protocol

This is a general protocol for the analysis of 4,4'-Thiobis(6-tert-butyl-m-cresol).[25]

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[25]

-

Detection: UV detection at an appropriate wavelength.

-

Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., the mobile phase or a component of it) to a known concentration.

-

Injection: Inject a known volume of the sample solution into the HPLC system.

-

Quantification: Compare the peak area of the analyte to that of a certified reference standard to determine purity or concentration.

Conclusion

4,4'-Thiobis(6-tert-butyl-m-cresol) is a highly effective and industrially significant phenolic antioxidant. Its unique chemical structure provides excellent stability to a wide range of polymeric materials, preventing oxidative degradation and extending product lifespan. While it possesses a favorable toxicological profile, particularly its low acute toxicity, proper industrial hygiene and handling procedures are necessary to mitigate risks associated with skin and eye irritation and potential sensitization. Its continued use in critical applications, including food contact materials, underscores its importance in the polymer and chemical industries.

References

- 1. 4,4'-Thiobis(6-tert-butyl-m-cresol) | 96-69-5 [chemicalbook.com]

- 2. 4,4'-Thiobis(6-tert-butyl-m-cresol) CAS#: 96-69-5 [m.chemicalbook.com]

- 3. Synthesis Solutions | 96-69-5 | 4,4-Thiobis (6-Tert-Butyl-m-Cresol) distributor supplier | antioxidant in plastics and rubber industries [barentz-na.com]

- 4. CAS 96-69-5: 4,4′-Thiobis(3-methyl-6-tert-butylphenol) [cymitquimica.com]

- 5. 4, 4'-Thiobis (6-tert-butyl-m-cresol) /Antioxidant 300 CAS 96-69-5 - 4 4'-Thiobis (6-tert-butyl-m-cresol), Antioxidant 300 | Made-in-China.com [m.made-in-china.com]

- 6. 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | Occupational Safety and Health Administration [osha.gov]

- 7. scbt.com [scbt.com]

- 8. Santonox | C22H30O2S | CID 7308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 96-69-5 | CAS DataBase [m.chemicalbook.com]

- 10. CN113200893A - Synthesis method of 4, 4' -thiobis (6-tert-butyl-3-methylphenol) - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Concept, mechanism, and applications of phenolic antioxidants in foods [pubmed.ncbi.nlm.nih.gov]

- 13. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 5-tert-butyl-4-hydroxy-2-methyl phenyl sulfide, 96-69-5 [thegoodscentscompany.com]

- 17. Inventory of Food Contact Substances Listed in 21 CFR [hfpappexternal.fda.gov]

- 18. 4, 4'-Thiobis(6-tert-butyl-m-cresol)|96-69-5--Huangshan KBR New Material Technology Co., Ltd. [kbrchem.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. nj.gov [nj.gov]

- 21. 4,4'-Thiobis(6-tert-butyl-m-cresol)--Huangshan Violet Biotechnology Co., Ltd. [zllchemical.com]

- 22. 4,4'-THIOBIS(6-tert-BUTYL-m-CRESOL) - ACGIH [acgih.org]

- 23. jnfuturechemical.com [jnfuturechemical.com]

- 24. 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 25. 4,4’-Thiobis(6-tert-butyl-m-cresol) | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 4,4'-Thiobis(6-tert-butyl-m-cresol)

CAS Number: 96-69-5 Molecular Formula: C₂₂H₃₀O₂S Synonyms: Santonox R, Antioxidant 300, Bis(4-hydroxy-5-tert-butyl-2-methylphenyl) sulfide

Introduction

4,4'-Thiobis(6-tert-butyl-m-cresol), hereafter referred to as TBBC, is a high-performance, non-discoloring, and non-staining phenolic antioxidant.[1] Its unique molecular architecture, featuring two sterically hindered phenolic moieties linked by a flexible thioether bridge, imparts a dual-function antioxidant capability. This makes it an indispensable stabilizer in a wide array of polymeric materials, particularly in applications where color retention and long-term thermal stability are paramount. This guide provides a comprehensive overview of TBBC, delving into its core chemical properties, mechanism of action, synthesis, and practical applications for researchers, scientists, and professionals in drug development and materials science.

Physicochemical and Spectroscopic Properties

TBBC is typically supplied as a white to light-gray or tan crystalline powder with a slightly aromatic odor.[2][3] Its high molecular weight and chemical structure contribute to its low volatility, which is a critical attribute for an antioxidant intended for use in high-temperature polymer processing.[4]

Table 1: Key Physicochemical Properties of TBBC

| Property | Value | Source(s) |

| Molecular Weight | 358.54 g/mol | [5] |

| Melting Point | 160-164 °C (320-327 °F) | [5] |

| Flash Point | 215 °C (419 °F) | [6] |

| Autoignition Temp. | 402 °C (756 °F) | [4] |

| Density | 1.10 g/cm³ at 25 °C | [3] |

| Vapor Pressure | <0.001 Pa at 20 °C | [4] |

| Water Solubility | <0.01 g/100 mL | [4] |

| Solubility | Soluble in acetone, ethanol, benzene; slightly soluble in petroleum ether.[3] |

Spectroscopic Data

The structural integrity and purity of TBBC can be readily confirmed through standard analytical techniques.

-

FT-IR Spectroscopy: The infrared spectrum is characterized by a broad absorption band in the region of 3400-3600 cm⁻¹ corresponding to the phenolic O-H stretching vibrations. The presence of tert-butyl groups is indicated by strong C-H stretching and bending vibrations around 2960 cm⁻¹ and 1365 cm⁻¹, respectively. Aromatic C=C stretching vibrations appear in the 1500-1600 cm⁻¹ region.

-

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the phenolic hydroxyl protons, the methyl protons, and the highly shielded protons of the two tert-butyl groups (typically a sharp singlet around 1.4 ppm).

-

¹³C NMR: The carbon spectrum will confirm the presence of all 22 carbon atoms in their unique chemical environments.

-

-

Mass Spectrometry (GC-MS): Electron Ionization (EI) mass spectrometry typically shows a prominent molecular ion peak (M⁺) at m/z 358, corresponding to the molecular weight of the compound.[7][8]

Mechanism of Antioxidant Action: A Dual-Function Approach

The high efficacy of TBBC as an antioxidant stems from its ability to neutralize free radicals through two distinct, yet synergistic, mechanisms. This dual functionality allows it to interrupt the auto-oxidation cycle at two critical points: the propagation step and the branching step.

Primary Antioxidant Action: Radical Scavenging

The primary role of TBBC is to function as a chain-breaking antioxidant . The two sterically hindered phenolic groups are the active sites for this mechanism. During the propagation phase of oxidation, a polymeric material (R-H) reacts with oxygen to form alkyl radicals (R•), which in turn form peroxy radicals (ROO•). These highly reactive peroxy radicals are responsible for the continued degradation of the polymer chain.

The TBBC molecule intervenes by donating a hydrogen atom from one of its phenolic hydroxyl (-OH) groups to the peroxy radical. This process, known as Hydrogen Atom Transfer (HAT), neutralizes the aggressive radical and terminates the chain reaction.[1]

ROO• + Ar-OH → ROOH + Ar-O•

The resulting phenoxy radical (Ar-O•) is significantly stabilized due to two key structural features:

-

Steric Hindrance: The bulky tert-butyl groups ortho to the hydroxyl group physically shield the radical center on the oxygen atom, preventing it from initiating new oxidation chains.

-

Resonance Delocalization: The unpaired electron can be delocalized across the aromatic ring, further reducing its reactivity.

This stabilized phenoxy radical is unable to abstract hydrogen from the polymer backbone and instead terminates by reacting with another radical or dimerizing.

Secondary Antioxidant Action: Hydroperoxide Decomposition

The thioether (-S-) bridge provides a secondary, preventive antioxidant mechanism. The hydroperoxides (ROOH) formed during the primary antioxidant action are thermally and photolytically unstable. They can decompose into highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, which initiate new degradation chains in a process called chain branching.

The sulfur atom in the thioether linkage acts as a hydroperoxide decomposer, converting them into stable, non-radical products, typically alcohols. This process involves the oxidation of the sulfur bridge to sulfoxide and then to sulfone derivatives. By safely removing hydroperoxides, TBBC prevents the proliferation of new radicals, a function often performed by a separate secondary antioxidant like a phosphite or a thioester.[1][9] This built-in secondary functionality makes TBBC a particularly efficient and versatile stabilizer.

Caption: Dual antioxidant mechanism of TBBC.

Synthesis and Manufacturing

The industrial synthesis of TBBC is typically achieved through the electrophilic substitution reaction between 2-tert-butyl-5-methylphenol (the precursor phenol) and a sulfur-donating agent. A common and effective method involves the use of sulfur dichloride (SCl₂).[10]

Illustrative Synthesis Protocol (Sulfur Dichloride Method)

This protocol is a representation of a common industrial synthesis route. Caution: This reaction involves hazardous materials and should only be performed by trained professionals in a suitable chemical laboratory with appropriate safety measures.

Step 1: Reaction Setup

-

Charge a glass-lined reactor with an appropriate solvent (e.g., toluene or hexane).

-

Add 2.0 molar equivalents of 2-tert-butyl-5-methylphenol to the solvent and stir to dissolve.

-

Cool the reaction mixture to 0-5 °C using a cooling bath.

Step 2: Thionation Reaction

-

Slowly add 1.0 molar equivalent of sulfur dichloride (SCl₂) dropwise to the cooled solution over 2-4 hours. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions and ensure regioselectivity (coupling at the para-position to the hydroxyl group).

-

During the addition, hydrogen chloride (HCl) gas is evolved. This is typically scrubbed using a caustic solution.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4-6 hours to ensure the reaction goes to completion.

Step 3: Work-up and Isolation

-

Wash the reaction mixture with water to remove any residual HCl and other water-soluble impurities.

-

Neutralize the organic layer with a dilute aqueous base (e.g., sodium bicarbonate solution), followed by another water wash.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude TBBC product.

Step 4: Purification

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol or heptane, to yield a high-purity crystalline powder.[11]

Caption: General workflow for the synthesis of TBBC.

Applications in Industry

The unique combination of high antioxidant efficiency, non-discoloring nature, and low volatility makes TBBC a preferred stabilizer in a variety of demanding applications.

-

Polyolefins (Polyethylene, Polypropylene): TBBC is widely used to protect PE and PP during high-temperature processing (extrusion, injection molding) and for long-term thermal stability of the final product. It is particularly valued in applications requiring color stability, such as in films, fibers, and molded goods.[5][12]

-

Rubber and Elastomers: It is an excellent antioxidant for light-colored rubber compounds, including natural rubber, SBR, and neoprene, preventing degradation from heat and oxidation without causing staining.[12]

-

Adhesives and Sealants: TBBC enhances the shelf-life and performance of hot-melt and solvent-based adhesives by preventing oxidative degradation of the base polymers.

-

Plastics in Food Contact: Due to its low toxicity and low migration potential, TBBC is approved in many jurisdictions for use in plastic articles that come into contact with food.[1]

Synergistic Blends

The performance of TBBC can be further enhanced when used in combination with other types of stabilizers. A classic synergistic blend involves combining TBBC (a primary antioxidant) with a phosphite-based stabilizer (a secondary antioxidant).[9] The phosphite efficiently decomposes hydroperoxides at processing temperatures, protecting the TBBC from premature depletion. This allows the TBBC to be more available for long-term thermal stabilization, resulting in a system that is more robust than either component used alone.[13][14]

Analytical Methodologies

Quality control and quantification of TBBC in polymeric matrices are essential for ensuring product performance and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.

Example HPLC Protocol for Quantification

This protocol provides a general framework for the analysis of TBBC. Method validation and optimization are required for specific matrices and instrumentation.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[15][16]

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 90:10 v/v), with a small amount of acid like phosphoric acid to sharpen the peak.[15]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Sample Preparation:

-

Dissolve the polymer sample containing TBBC in a suitable solvent (e.g., THF, chloroform).

-

Precipitate the polymer by adding a non-solvent (e.g., methanol).

-

Centrifuge or filter the mixture to separate the polymer.

-

Evaporate the filtrate to dryness and reconstitute the residue in the mobile phase for injection.

-

-

Quantification: Create a calibration curve using certified reference standards of TBBC.

Toxicology and Safety

TBBC is considered to have low systemic toxicity.[4] However, as with any chemical substance, appropriate handling and safety precautions are necessary.

-

Acute Toxicity: The oral LD50 in rabbits is reported to be 2345 mg/kg, indicating low acute toxicity.[4]

-

Irritation: It can cause skin and eye irritation upon direct contact.[17]

-

Sensitization: TBBC is a known skin sensitizer and may cause an allergic skin reaction in susceptible individuals.[17]

-

Organ Toxicity: Prolonged or repeated exposure may cause damage to the liver and intestinal tract.[17]

-

Environmental Fate: It has low water solubility and is expected to be persistent in the environment. Studies have shown it can be toxic to aquatic organisms.[18]

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. If handling large quantities or if dust is generated, use respiratory protection.[17]

-

Handling: Avoid creating dust. Use in a well-ventilated area. Wash hands thoroughly after handling.[19]

-

Storage: Store in a cool, dry, well-ventilated place away from direct sunlight and incompatible materials such as strong oxidizing agents. The material may be sensitive to light and base hydrolysis.[4][19]

Conclusion

4,4'-Thiobis(6-tert-butyl-m-cresol) is a highly effective and versatile antioxidant, whose utility is derived from its dual-function mechanism of radical scavenging and hydroperoxide decomposition. Its excellent thermal stability, low volatility, and non-discoloring properties make it an ideal choice for the stabilization of a wide range of polymers and elastomers. A thorough understanding of its chemical properties, mechanism, and appropriate handling is essential for leveraging its full potential in the development of durable and high-quality materials.

References

- 1. Antioxidant Santonox ,CAS NO.:96-69-5 Manufacturer & Supplier [scienoc.com]

- 2. 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | Occupational Safety and Health Administration [osha.gov]

- 3. Santonox | C22H30O2S | CID 7308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,4'-Thiobis(6-tert-butyl-m-cresol) CAS#: 96-69-5 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. 4,4'-Thiobis(2-tert-butyl-6-methylphenol) | C22H30O2S | CID 7306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN113200893A - Synthesis method of 4, 4' -thiobis (6-tert-butyl-3-methylphenol) - Google Patents [patents.google.com]

- 11. 4,4'-Thiobis(6-tert-butyl-m-cresol) | 96-69-5 [chemicalbook.com]

- 12. arkat-usa.org [arkat-usa.org]

- 13. researchgate.net [researchgate.net]

- 14. chempoint.com [chempoint.com]

- 15. 4,4’-Thiobis(6-tert-butyl-m-cresol) | SIELC Technologies [sielc.com]

- 16. Separation of 4,4’-Thiobis(6-tert-butyl-m-cresol) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 17. 4,4'-Thiobis(6-tert-butyl-m-cresol)--Huangshan Violet Biotechnology Co., Ltd. [zllchemical.com]

- 18. Exposure to the synthetic phenolic antioxidant 4,4'-thiobis(6-t-butyl-m-cresol) disrupts early development in the frog Silurana tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

4,4'-Thiobis(6-tert-butyl-m-cresol) synonyms and trade names

An In-depth Technical Guide to 4,4'-Thiobis(6-tert-butyl-m-cresol): Synonyms, Trade Names, and Applications

Abstract

This technical guide provides a comprehensive overview of 4,4'-Thiobis(6-tert-butyl-m-cresol), a sterically hindered phenolic antioxidant. The guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound's nomenclature, properties, and applications. We will delve into its various synonyms and trade names, explore its mechanism of action as an antioxidant, and present its key physicochemical properties. Furthermore, this guide will outline a conceptual experimental workflow for evaluating its antioxidant efficacy, providing a practical framework for laboratory investigation.

Introduction to 4,4'-Thiobis(6-tert-butyl-m-cresol)

4,4'-Thiobis(6-tert-butyl-m-cresol) is a non-staining and non-discoloring antioxidant primarily used in the stabilization of plastics, rubber, and oils. Its chemical structure, characterized by two sterically hindered phenol groups linked by a sulfur atom, is key to its function. The bulky tert-butyl groups ortho to the hydroxyl groups enhance its stability and compatibility with various polymers. This compound's primary role is to inhibit or retard oxidation by scavenging free radicals, thereby preventing the degradation of materials exposed to heat, light, and oxygen.

Chemical Identity: Synonyms and Nomenclature

Accurate identification of chemical compounds is critical in research and development. 4,4'-Thiobis(6-tert-butyl-m-cresol) is known by a variety of names, which can sometimes lead to confusion. Below is a comprehensive list of its synonyms.

IUPAC Name:

-

4,4'-Thiobis(2-tert-butyl-5-methylphenol)

Common Synonyms:

-

4,4'-Thiobis(6-tert-butyl-m-cresol)

-

6,6'-Di-tert-butyl-4,4'-thiodi-m-cresol

-

2,2'-Thiobis(4-tert-butyl-6-methylphenol)

-

4,4'-Thiobis(3-methyl-6-tert-butylphenol)

-

Bis(4-hydroxy-5-tert-butyl-2-methylphenyl) sulfide

-

Phenol, 4,4'-thiobis[2-(1,1-dimethylethyl)-5-methyl-

Chemical Identifiers:

-

CAS Number: 96-69-5

-

EC Number: 202-525-2

-

PubChem CID: 7309

-

InChI: InChI=1S/C22H30O2S/c1-13-9-17(23)15(21(3,4)5)11-19(13)25-20-12-16(22(6,7)8)18(24)10-14(20)2/h9-12,23-24H,1-8H3

Commercial Landscape: Trade Names

In industrial applications, 4,4'-Thiobis(6-tert-butyl-m-cresol) is marketed under various trade names. It's important to note that some trade names may refer to formulations where this compound is the primary active ingredient.

-

Antioxidant 44TBMC

-

Lowinox TBM-6

-

Santowhite Crystals

-

Vulkanox TBM

-

Yoshinox SR

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to its application in any scientific or industrial context.

| Property | Value |

| Molecular Formula | C22H30O2S |

| Molar Mass | 358.54 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 160-164 °C |

| Boiling Point | 285 °C at 10 mmHg |

| Solubility | Insoluble in water; Soluble in acetone, ethanol, and toluene |

Applications and Mechanism of Action

The primary application of 4,4'-Thiobis(6-tert-butyl-m-cresol) stems from its role as a potent antioxidant.

-

Polymer and Rubber Stabilization: It is widely used in the manufacturing of plastics (e.g., polyethylene, polypropylene) and synthetic rubbers to protect them from thermal and oxidative degradation during processing and end-use.

-

Oil and Lubricant Additive: It is added to industrial oils and lubricants to prevent oxidation, which can lead to increased viscosity, sludge formation, and corrosion.

-

Adhesive and Sealant Formulation: It helps to maintain the stability and performance of adhesives and sealants over time.

The antioxidant mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, effectively neutralizing it and terminating the radical chain reaction of oxidation. The resulting phenoxy radical is stabilized by the bulky tert-butyl groups, preventing it from initiating new oxidation chains.

Conceptual Experimental Workflow: Evaluation of Antioxidant Efficacy

For researchers interested in evaluating the antioxidant properties of 4,4'-Thiobis(6-tert-butyl-m-cresol) or similar compounds, the following conceptual workflow can be adapted.

Objective: To quantify the radical scavenging activity of 4,4'-Thiobis(6-tert-butyl-m-cresol) using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of 4,4'-Thiobis(6-tert-butyl-m-cresol) in a suitable solvent (e.g., ethanol or methanol) at a concentration of 1 mg/mL.

-

Prepare a stock solution of DPPH in the same solvent at a concentration of 0.1 mM.

-

-

Serial Dilutions:

-

Create a series of dilutions of the antioxidant stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).

-

-

Assay Procedure:

-

In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the different concentrations of the antioxidant solution to the wells.

-

Include a control group with the solvent instead of the antioxidant solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH scavenging activity for each concentration using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the percentage of scavenging activity against the antioxidant concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

Diagram of Experimental Workflow:

Caption: Conceptual workflow for evaluating antioxidant efficacy using the DPPH assay.

Chemical Structure

Caption: Chemical structure of 4,4'-Thiobis(6-tert-butyl-m-cresol).

Conclusion

4,4'-Thiobis(6-tert-butyl-m-cresol) is a commercially significant antioxidant with a well-defined role in industrial applications. A thorough understanding of its synonyms, trade names, and physicochemical properties is essential for its proper use in research and manufacturing. The conceptual workflow provided offers a starting point for researchers to investigate its antioxidant capabilities further. As with any chemical compound, it is crucial to consult the safety data sheet (SDS) before handling and to follow appropriate safety protocols.

An In-depth Technical Guide to the Synthesis of 4,4'-Thiobis(6-tert-butyl-m-cresol)

Abstract

This technical guide provides a comprehensive overview of the prevalent synthesis pathway for 4,4'-Thiobis(6-tert-butyl-m-cresol), a sterically hindered phenolic antioxidant of significant industrial importance. Primarily utilized in the stabilization of polymers such as polyethylene and polypropylene, its synthesis is a cornerstone for ensuring the longevity and performance of these materials.[1][2] This document delves into the chemical principles, a detailed experimental protocol, and the analytical characterization of the final product. It is intended for an audience of researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction and Significance

4,4'-Thiobis(6-tert-butyl-m-cresol), also known by the CAS number 96-69-5, is a highly effective antioxidant.[3] Its molecular structure, featuring two bulky tert-butyl groups ortho to the hydroxyl groups, imparts significant steric hindrance. This structural feature is pivotal to its function, as it enhances the stability of the phenoxyl radical formed during the interception of free radicals, thereby preventing oxidative degradation of the host material. The thioether bridge connecting the two phenolic rings also contributes to its antioxidant activity, often exhibiting synergistic effects.[2] Its low volatility and high thermal stability make it an ideal candidate for applications in high-temperature processing of plastics and rubbers.[2] Given its widespread use, a thorough understanding of its synthesis is crucial for process optimization, yield enhancement, and ensuring product quality.

The Core Synthesis Pathway: Electrophilic Aromatic Substitution

The most established and industrially viable route to 4,4'-Thiobis(6-tert-butyl-m-cresol) is the direct electrophilic aromatic substitution reaction between 6-tert-butyl-m-cresol and sulfur dichloride (SCl₂).

Foundational Principles and Mechanistic Insights

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The hydroxyl group of the 6-tert-butyl-m-cresol is a potent activating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. The bulky tert-butyl group at one of the ortho positions sterically hinders substitution at that site, directing the incoming electrophile to the para position.

The electrophile in this reaction is generated from sulfur dichloride. The sulfur atom in SCl₂ is electron-deficient and susceptible to attack by the electron-rich phenolic ring. The reaction is typically carried out in a non-polar solvent to facilitate the dissolution of the starting materials and to moderate the reaction rate.

The proposed mechanism is as follows:

-

Activation of the Phenolic Ring: The hydroxyl group of 6-tert-butyl-m-cresol activates the aromatic ring, making it nucleophilic.

-

Electrophilic Attack: The activated aromatic ring attacks the sulfur atom of sulfur dichloride, leading to the formation of a sulfenyl chloride intermediate and the displacement of a chloride ion.

-

Second Substitution: The newly formed sulfenyl chloride is a potent electrophile. It is then attacked by a second molecule of 6-tert-butyl-m-cresol at the para position to form the final thioether linkage.

-

Deprotonation: The final step involves the loss of two protons to regenerate the aromaticity of the rings, with the concurrent formation of two molecules of hydrogen chloride (HCl) as a byproduct.

Caption: Proposed mechanism for the synthesis of 4,4'-Thiobis(6-tert-butyl-m-cresol).

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 6-tert-butyl-m-cresol | C₁₁H₁₆O | 164.24 | 88-60-8 |

| Sulfur Dichloride | SCl₂ | 102.97 | 10545-99-0 |

| Toluene | C₇H₈ | 92.14 | 108-88-3 |

| Ethanol (for recrystallization) | C₂H₅OH | 46.07 | 64-17-5 |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | 84.01 | 144-55-8 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 |

Equipment

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Nitrogen inlet

-

Gas trap (for HCl)

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of 4,4'-Thiobis(6-tert-butyl-m-cresol).

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, reflux condenser with a gas trap, and a nitrogen inlet, add 6-tert-butyl-m-cresol (e.g., 0.5 mol) and toluene (e.g., 250 mL). Begin stirring to dissolve the solid. Purge the flask with nitrogen.

-

Reagent Addition: Cool the flask to 0-5 °C using an ice bath. Prepare a solution of sulfur dichloride (e.g., 0.25 mol) in toluene (e.g., 50 mL) in the dropping funnel. Add the sulfur dichloride solution dropwise to the stirred reaction mixture over a period of 1-2 hours, ensuring the temperature remains below 10 °C. The dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2-4 hours to ensure the reaction goes to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cautiously quench the reaction by slowly adding water (e.g., 100 mL) to the flask while stirring. This will hydrolyze any unreacted sulfur dichloride.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the HCl byproduct) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene. A crude solid product will be obtained.

-

Purification: The crude product is purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Final Product: Collect the white to light-gray crystalline product by vacuum filtration using a Büchner funnel.[4] Wash the crystals with a small amount of cold ethanol and dry them under vacuum.

Safety Precautions

-

Sulfur dichloride is highly corrosive, toxic, and reacts violently with water. [5][6][7] Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[5][8]

-

The reaction generates hydrogen chloride gas, which is corrosive and toxic. [7] A gas trap containing a sodium hydroxide solution should be used to neutralize the HCl gas evolved during the reaction.

-

Toluene is a flammable solvent. Ensure there are no open flames or ignition sources in the vicinity of the experiment.

Characterization of the Final Product

The identity and purity of the synthesized 4,4'-Thiobis(6-tert-butyl-m-cresol) can be confirmed by a variety of analytical techniques.

| Property | Expected Value |

| Appearance | White to light-gray powder[4] |

| Molecular Formula | C₂₂H₃₀O₂S[2] |

| Molecular Weight | 358.54 g/mol [2] |

| Melting Point | 160-164 °C |

| ¹H NMR (CDCl₃) | Peaks corresponding to aromatic protons, methyl protons, tert-butyl protons, and hydroxyl protons are expected. The integration of these peaks should be consistent with the molecular structure. |

| ¹³C NMR (CDCl₃) | Signals corresponding to the different carbon environments in the molecule are expected. |

| IR (KBr) | Characteristic peaks for O-H stretching (around 3600-3200 cm⁻¹), C-H stretching (around 3000-2850 cm⁻¹), and aromatic C=C stretching (around 1600-1450 cm⁻¹) are expected. |

| Mass Spectrometry (ESI-MS) | The molecular ion peak [M+H]⁺ at m/z 359.2 should be observed.[2] |

Conclusion

The synthesis of 4,4'-Thiobis(6-tert-butyl-m-cresol) via the electrophilic substitution of 6-tert-butyl-m-cresol with sulfur dichloride is a robust and efficient method. By carefully controlling the reaction conditions, particularly the temperature during the addition of sulfur dichloride, high yields of the pure product can be achieved. The detailed protocol and safety precautions outlined in this guide provide a solid foundation for the successful synthesis and handling of this industrially significant antioxidant. The analytical data provided serves as a benchmark for the characterization and quality control of the final product.

References

- 1. 4,4'-Thiobis(6-tert-butyl-m-cresol)(96-69-5) 1H NMR [m.chemicalbook.com]

- 2. CN113200893A - Synthesis method of 4, 4' -thiobis (6-tert-butyl-3-methylphenol) - Google Patents [patents.google.com]

- 3. PubChemLite - 4,4'-thiobis(6-tert-butyl-m-cresol) (C22H30O2S) [pubchemlite.lcsb.uni.lu]

- 4. 4,4'-Thiobis(6-tert-butyl-m-cresol) | 96-69-5 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. ICSC 1661 - SULFUR DICHLORIDE [chemicalsafety.ilo.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Structure and Function of Thiobisphenol Antioxidants

Abstract

Thiobisphenol antioxidants represent a cornerstone in the stabilization of polymeric materials and organic substrates against thermo-oxidative degradation. This technical guide provides a comprehensive exploration of their molecular structure, dual-function antioxidant mechanisms, and the intricate relationship between their chemical architecture and performance. We delve into the synergistic interplay between the sterically hindered phenolic moieties responsible for radical scavenging and the sulfur bridge that facilitates peroxide decomposition. This document is intended for researchers, polymer scientists, and drug development professionals seeking a deeper understanding of these versatile stabilizers, from fundamental principles to practical application and analysis.

Introduction: The Imperative of Stabilization

Oxidative degradation is a ubiquitous process that compromises the integrity, performance, and lifespan of a vast array of materials, from commercial plastics to biological macromolecules.[1] This process is a complex, free-radical chain reaction initiated by factors such as heat, light, and mechanical stress.[1] Antioxidants are chemical compounds that inhibit or delay oxidation by interrupting this chain reaction.[2] They are broadly classified into two main categories: primary antioxidants that scavenge free radicals (chain-breaking), and secondary antioxidants that decompose hydroperoxides, which are unstable intermediates that would otherwise decompose into more radicals.[1]

Phenolic compounds are a major class of primary antioxidants, valued for their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[2][3] Thiobisphenols are a sophisticated subclass of these molecules, ingeniously combining the radical-scavenging capability of a hindered phenol with the hydroperoxide-decomposing function of a sulfur compound within a single molecular structure. This dual functionality makes them highly efficient and versatile stabilizers.

Molecular Architecture: A Duality of Function

The characteristic structure of a thiobisphenol consists of two phenolic rings linked by a sulfur-containing bridge. This architecture is deliberately designed to maximize antioxidant efficacy.

-

Phenolic Hydroxyl (-OH) Groups : These are the primary active sites for radical scavenging. The hydrogen atom of the hydroxyl group is readily donated to neutralize a highly reactive free radical (R•), terminating the oxidation chain reaction.[2][4]

-

Steric Hindrance : The phenolic rings are typically substituted with bulky alkyl groups, such as tert-butyl groups, at positions ortho to the hydroxyl group.[2][5] This steric hindrance serves a dual purpose: it increases the stability of the phenoxy radical formed after hydrogen donation, preventing it from initiating new degradation chains, and it protects the hydroxyl group itself from direct attack.[2][5][6]

-

Sulfur Bridge (-S- or -S-S-) : The sulfur atom or disulfide bridge is the secondary antioxidant center. It possesses the ability to react with and decompose hydroperoxides (ROOH) into stable, non-radical products, preventing the branching of the degradation chain.[1][7]